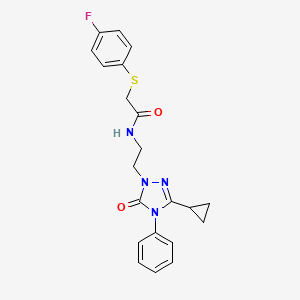![molecular formula C12H13N3O4S B2466294 5-(metilsulfamoyl)-N-[(piridin-3-il)metil]furan-2-carboxamida CAS No. 1172812-76-8](/img/structure/B2466294.png)
5-(metilsulfamoyl)-N-[(piridin-3-il)metil]furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a pyridine ring, and a methylsulfamoyl group
Aplicaciones Científicas De Investigación
5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target nur77, a protein involved in the regulation of several cellular processes, including apoptosis .
Mode of Action
Compounds with similar structures have been shown to bind to nur77 and modulate its activity . This interaction can lead to changes in cellular processes, such as apoptosis.
Biochemical Pathways
Given its potential interaction with nur77, it may influence pathways related to apoptosis and other cellular processes .
Result of Action
Similar compounds have been shown to induce nur77-dependent apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine derivative in the presence of coupling agents such as carbodiimides.
Attachment of the pyridine ring: This can be done via nucleophilic substitution reactions where the furan ring is reacted with a pyridine derivative.
Addition of the methylsulfamoyl group: This step involves the reaction of the intermediate compound with a methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-(methylsulfamoyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
5-(methylsulfamoyl)-N-[(pyridin-4-yl)methyl]furan-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
5-(ethylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.
Uniqueness
The uniqueness of 5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfamoyl group and the specific positioning of the pyridine ring can result in distinct interactions with biological targets and unique properties in material applications.
Propiedades
IUPAC Name |
5-(methylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-13-20(17,18)11-5-4-10(19-11)12(16)15-8-9-3-2-6-14-7-9/h2-7,13H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATDNZULGYFZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE](/img/structure/B2466211.png)
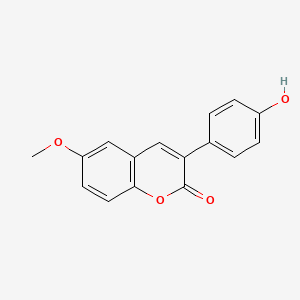
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2466215.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/new.no-structure.jpg)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2466219.png)
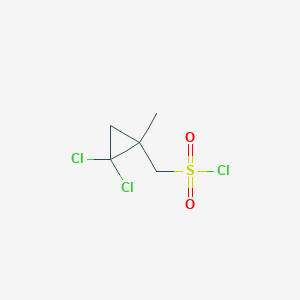
![2-(2-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2466223.png)
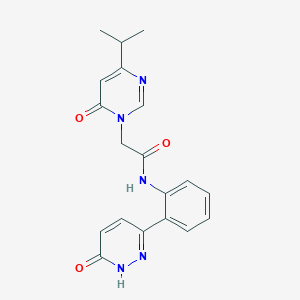
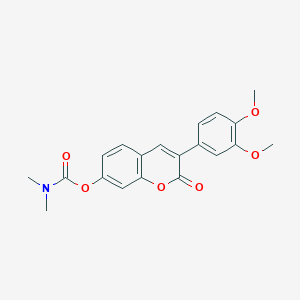
![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)
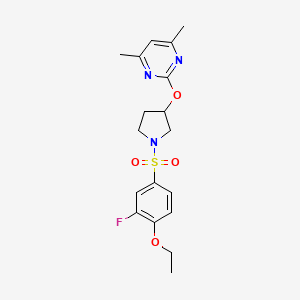
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
